4'-Methoxypuerarin

Overview

Description

. This compound is part of the flavonoid family and is known for its various pharmacological properties. It has been studied for its potential therapeutic effects in treating cardiovascular diseases, diabetes, and other health conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxypuerarin involves several steps, including the extraction of puerarin from Pueraria lobata, followed by methylation. One common method is the emulsion solvent evaporation method, which involves dissolving puerarin in a solvent, followed by the addition of a methylating agent . The reaction conditions typically include controlled temperature and pH to ensure the successful methylation of puerarin.

Industrial Production Methods: Industrial production of 4’-Methoxypuerarin often involves large-scale extraction and purification processes. The use of advanced techniques such as nanocrystallization and freeze-drying can enhance the solubility and bioavailability of the compound . These methods ensure that the compound is produced in high purity and yield, suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4’-Methoxypuerarin undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions: The reactions typically occur under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of 4’-Methoxypuerarin can lead to the formation of quinones, while reduction can yield alcohols or ethers .

Scientific Research Applications

4’-Methoxypuerarin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’-Methoxypuerarin involves several molecular targets and pathways:

Comparison with Similar Compounds

4’-Methoxypuerarin is unique among isoflavone glycosides due to its specific methylation pattern. Similar compounds include:

Puerarin: The parent compound from which 4’-Methoxypuerarin is derived.

Daidzin: Another isoflavone glycoside with similar pharmacological properties.

Genistin: An isoflavone glycoside found in soybeans with antioxidant and anti-inflammatory effects.

Compared to these compounds, 4’-Methoxypuerarin has enhanced bioavailability and specific therapeutic effects, making it a valuable compound for research and development .

Biological Activity

4'-Methoxypuerarin, also known as 4'-O-Methylpuerarin, is a bioactive compound derived from Pueraria lobata, a plant traditionally used in Asian medicine. This isoflavone diglycoside exhibits a range of biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. This article explores the biological activity of this compound, presenting relevant research findings, data tables, and case studies.

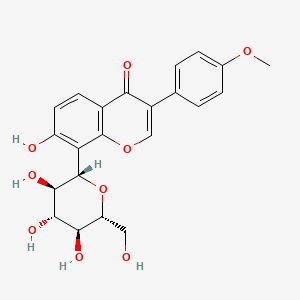

Chemical Structure and Properties

This compound is characterized by its isoflavone structure with a methoxy group at the 4' position. Its chemical formula is , and it has a molecular weight of 318.32 g/mol. The presence of the methoxy group enhances its solubility and bioavailability compared to other isoflavones.

Neuroprotective Effects

Research indicates that this compound has significant neuroprotective properties. A study demonstrated that it protects hippocampal neurons from ischemia/reperfusion (I/R) injury in rat models. The treatment with 3'-Methoxypuerarin (closely related to this compound) resulted in:

- Increased survival of neurons : The number of surviving neurons in the CA1 region of the hippocampus was significantly higher in treated groups compared to control groups.

- Reduced apoptosis : The treatment markedly decreased the number of apoptotic neurons, suggesting an anti-apoptotic mechanism at play.

Table 1: Neuronal Survival and Apoptosis

| Group | Surviving Neurons (Mean ± SD) | Apoptotic Neurons (Mean ± SD) |

|---|---|---|

| Control | 84.91 ± 2.588 | 2.32 ± 0.59 |

| I/R | 6.39 ± 0.80 | 33.03 ± 0.82 |

| I/R + 3'-MOP | 45.00 ± 3.00 | 10.00 ± 1.00 |

Data adapted from the study on the protective effects against I/R injury .

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. This activity is crucial for its potential therapeutic applications in inflammatory diseases.

Antioxidant Properties

The compound has demonstrated significant antioxidant activity, scavenging free radicals and reducing oxidative stress markers in cellular models. This property contributes to its neuroprotective effects and may play a role in preventing neurodegenerative diseases.

Case Study: Ischemic Stroke Model

In a controlled study involving rats subjected to ischemic stroke, administration of a methoxylated puerarin derivative resulted in:

- Improved neurological scores post-stroke.

- Enhanced cerebral blood flow measured via laser Doppler flowmetry.

- Histological analysis revealed reduced infarct size compared to untreated controls.

These findings underscore the therapeutic potential of methoxylated isoflavones like this compound in acute ischemic conditions.

Pharmacokinetics and Safety Profile

While specific pharmacokinetic data for this compound are sparse, related studies on puerarin indicate that it undergoes extensive metabolism via cytochrome P450 enzymes and has moderate bioavailability. Safety studies suggest that it has a favorable profile with low toxicity at therapeutic doses.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 4'-Methoxypuerarin in plant extracts?

To quantify this compound, high-performance liquid chromatography (HPLC) with UV detection at 280 nm is widely used. A validated method involves a C18 column, a mobile phase of acetonitrile and 0.1% formic acid (gradient elution), and a flow rate of 0.8 mL/min . Kaempferol or similar isoflavones can serve as internal standards to calculate relative correction factors for improved accuracy . Method validation should include linearity (R² > 0.999), precision (%RSD < 2%), and recovery rates (90–110%) .

Q. How can researchers differentiate this compound from structural analogs like 3'-methoxypuerarin?

Structural differentiation requires tandem techniques:

- Chromatography : Optimize HPLC conditions to resolve co-eluting peaks. For example, adjust gradient elution to separate this compound (retention time ~12.5 min) from 3'-methoxypuerarin (~14.2 min) .

- Spectroscopy : Use NMR (e.g., comparing methoxy group positioning at C4' vs. C3') and high-resolution mass spectrometry (HR-MS) to confirm molecular formulas (C22H22O9 for this compound vs. C22H22O10 for 3'-methoxypuerarin) .

Advanced Research Questions

Q. What strategies resolve co-elution challenges of this compound with other isoflavones in HPLC analysis?

- Column Optimization : Use columns with smaller particle sizes (e.g., 2.6 µm) for higher resolution .

- Chemometric Tools : Apply principal component analysis (PCA) or cluster analysis to identify co-eluting peaks based on spectral data or retention patterns .

- Multi-Method Validation : Cross-validate results with LC-MS/MS or UPLC-QTOF-MS to confirm peak purity .

Q. How should in vitro and in vivo models be designed to evaluate the neuroprotective mechanisms of this compound?

- In Vitro : Use primary hippocampal neurons or SH-SY5Y cells exposed to oxidative stress (e.g., H₂O₂). Measure apoptosis markers (e.g., Bax/Bcl-2 ratio) and antioxidant pathways (e.g., Nrf2 activation) .

- In Vivo : Employ rodent models of cerebral ischemia-reperfusion injury. Administer this compound intravenously (10–20 mg/kg) and assess neurological deficits, infarct volume (TTC staining), and synaptic protein expression (e.g., BDNF) .

- Dose-Response Studies : Include negative controls (vehicle) and positive controls (e.g., edaravone) to validate specificity .

Q. How do researchers address variability in this compound content across Pueraria lobata samples?

- Source Standardization : Use authenticated plant material and track geographical origins, as environmental factors alter isoflavone biosynthesis .

- Quality Control Metrics : Develop HPLC fingerprints with ≥26 common peaks and similarity indices >0.900 to ensure batch consistency .

- Multivariate Analysis : Apply cluster analysis or PCA to correlate chemical profiles with bioactivity (e.g., antioxidant capacity) .

Q. Methodological Challenges

Q. What are the critical steps in validating a QAMS (Quantitative Analysis of Multi-Components by Single Marker) method for this compound?

- Internal Reference Selection : Choose a stable compound with similar polarity (e.g., kaempferol) to calculate relative correction factors .

- Robustness Testing : Vary column temperature (±2°C), flow rate (±0.1 mL/min), and mobile phase pH (±0.2) to assess method resilience .

- Cross-Lab Validation : Collaborate with independent labs to confirm reproducibility, especially for complex matrices like herbal extracts .

Q. How can researchers isolate this compound from co-occurring isoflavones in Pueraria lobata?

- Preparative Chromatography : Use centrifugal partition chromatography (CPC) with a solvent system of ethyl acetate/butanol/water (3:2:5) to isolate milligram quantities .

- Flash Chromatography : Combine with silica gel columns and elute with chloroform-methanol gradients (9:1 to 7:3) for further purification .

- Purity Verification : Confirm isolates via NMR (e.g., δ 3.75 ppm for C4'-methoxy group) and HPLC-DAD (>98% purity) .

Q. Data Interpretation

Q. How should contradictory bioactivity data for this compound be analyzed?

- Meta-Analysis : Aggregate data from multiple studies (e.g., neuroprotection vs. limited efficacy) and adjust for variables like dosage, model species, and exposure duration .

- Mechanistic Profiling : Compare transcriptomic or proteomic datasets to identify context-dependent pathways (e.g., differential Nrf2 activation under hypoxic vs. inflammatory conditions) .

Properties

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O9/c1-29-11-4-2-10(3-5-11)13-9-30-21-12(17(13)25)6-7-14(24)16(21)22-20(28)19(27)18(26)15(8-23)31-22/h2-7,9,15,18-20,22-24,26-28H,8H2,1H3/t15-,18-,19+,20-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRLUNPRLSNXRR-PGPONNFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20238868 | |

| Record name | 4'-Methoxypuerarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92117-94-7 | |

| Record name | 4'-Methoxypuerarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092117947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Methoxypuerarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.